(2-Amino-6-chloro-3-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

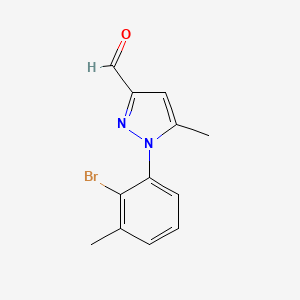

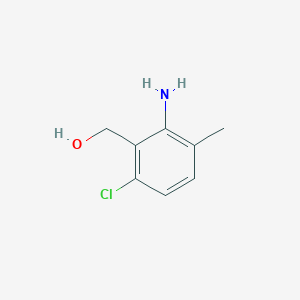

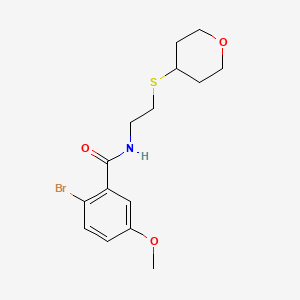

“(2-Amino-6-chloro-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.62 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of amines, such as “(2-Amino-6-chloro-3-methylphenyl)methanol”, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Molecular Structure Analysis

The molecular structure of “(2-Amino-6-chloro-3-methylphenyl)methanol” consists of a benzene ring with a methyl group (CH3), an amino group (NH2), and a hydroxyl group (OH) attached to it . The presence of these functional groups can influence the chemical behavior and reactivity of the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- The study by Sun, Sun, and Rao (2014) discusses a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the advantages of C-H functionalization strategies over traditional methods, including milder reaction conditions and higher yields. This approach could potentially apply to the synthesis of derivatives of "(2-Amino-6-chloro-3-methylphenyl)methanol" for research and development purposes in pharmaceuticals and materials science (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Methanol as a Reactant

- Sarki et al. (2021) report on using methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes to anilines. This reflects methanol's utility in synthesizing N-methylated products and could suggest pathways for modifying "(2-Amino-6-chloro-3-methylphenyl)methanol" in pharmaceutical synthesis or material sciences (Naina Sarki et al., 2021).

Methanol in Organic Synthesis and Energy Technologies

- Methanol's role as a versatile building block for more complex chemical structures, such as acetic acid, methyl tertiary butyl ether, and dimethyl ether, is discussed by Dalena et al. (2018). This overview emphasizes methanol's significance in the chemical industry and its potential for reducing CO2 emissions through conversion to methanol, highlighting the broader environmental and technological relevance of methanol-related compounds (F. Dalena et al., 2018).

Specialty Chemicals from Methanol

- Whitaker et al. (2017) engineered E. coli to convert methanol into specialty chemicals, demonstrating methanol's potential as a substrate for biological production. This innovative application underscores the possibilities for biotechnological synthesis of complex molecules from methanol, potentially including derivatives of "(2-Amino-6-chloro-3-methylphenyl)methanol" (W. B. Whitaker et al., 2017).

Safety and Hazards

The safety data sheet for “(2-Amino-6-chloro-3-methylphenyl)methanol” suggests avoiding dust formation and inhalation of the compound. In case of skin or eye contact, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and seek medical attention immediately .

Propiedades

IUPAC Name |

(2-amino-6-chloro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPULIKDQJYWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-chloro-3-methylphenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)

![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)